molecular formula C19H19N3O3S B12142565 Ethyl 2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12142565
M. Wt: 369.4 g/mol
InChI Key: JDKULSRFOLNNPB-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a quinoxaline and benzothiophene moiety. This compound is of interest due to its potential therapeutic properties and its versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step reactions. One common method includes the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization . The reaction conditions often involve mild Ullmann-type, ligand-free amination .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high yield and purity, possibly involving continuous flow synthesis or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the quinoxaline moiety to a dihydroquinoxaline.

    Substitution: Common in modifying the benzothiophene ring or the ester group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

Ethyl 2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for ethyl 2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of quinoxaline and benzothiophene moieties, which confer distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 2-[(3-oxo-4H-quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H19N3O3S/c1-2-25-19(24)15-11-7-3-6-10-14(11)26-18(15)22-16-17(23)21-13-9-5-4-8-12(13)20-16/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,20,22)(H,21,23)

InChI Key

JDKULSRFOLNNPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4NC3=O

Origin of Product

United States

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